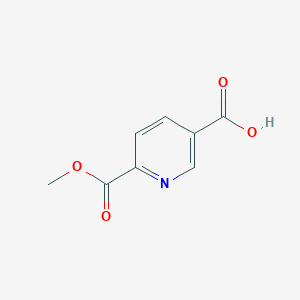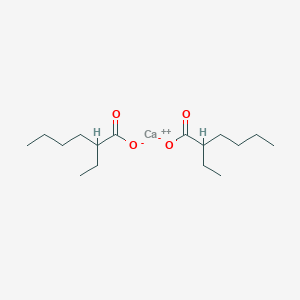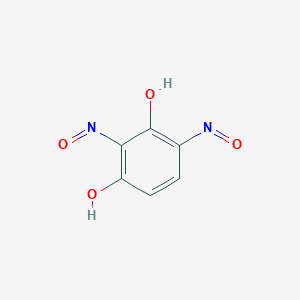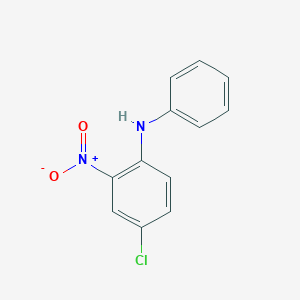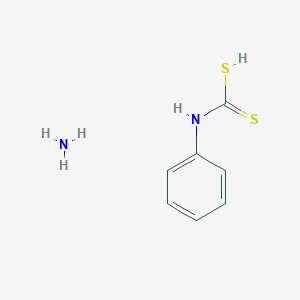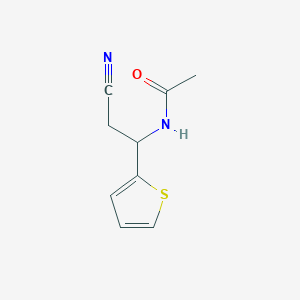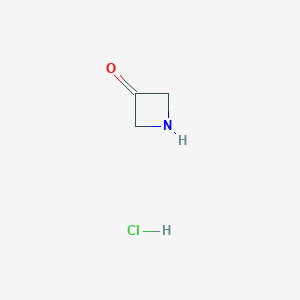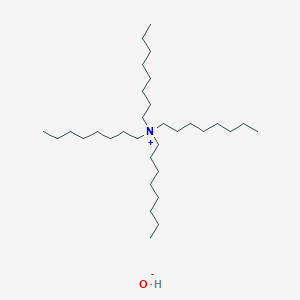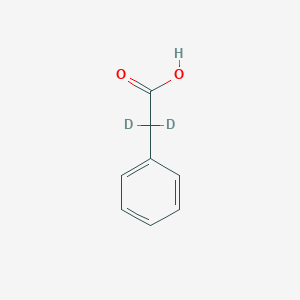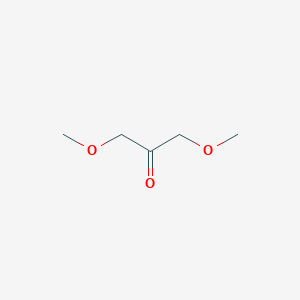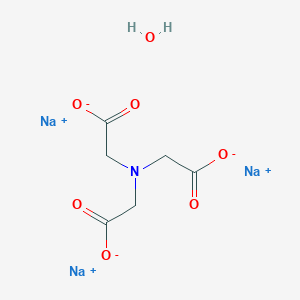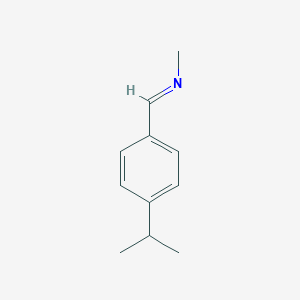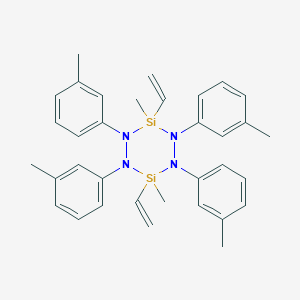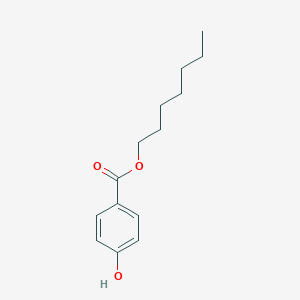
2-(2-Methoxyphenoxy)ethanol
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)ethanol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a mono-isotopic mass of 152.083725 Da .
Synthesis Analysis
A preparation method of 2-(2-methoxyphenoxy)ethamine, which could be related to 2-(2-Methoxyphenoxy)ethanol, involves synthesizing 2-(2-methoxyphenoxy)ethyl alcohol from guaiacol, then synthesizing 2-(2-methoxyphenoxy)chloroethanes through chlorination. This then reacts with potassium phthalimide to obtain N-(O-methoxybenzene oxygen ethyl)-phthalimide, and finally, 2-(2-methoxyphenoxy)ethamine is obtained through basic hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenoxy)ethanol include a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. The compound also has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Carvedilol in Pharmaceutical Chemistry
Application Summary
2-(2-Methoxyphenoxy)ethanol is used as a key intermediate in the synthesis of Carvedilol , a non-selective β-adrenergic blocking agent with α1-blocking activity . This drug is of pharmaceutical interest due to its utility in the management of cardiovascular disorders .
Method of Application
The synthesis of Carvedilol involves the reaction of 2-methoxyphenol with 2-chloroethanol in a strong base such as sodium hydroxide in water medium, which gives 2-(2-methoxyphenoxy)ethanol . This compound is then condensed with 4-methylbenzene-1-sulfonyl chloride in a strong basic medium such as sodium hydroxide in toluene . This results in 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, which is then replaced with a β-amino alcohol intermediate under mild basic conditions to afford Carvedilol .
Results and Outcomes
This approach to the synthesis of Carvedilol avoids the formation of a bis side product (impurity-B) due to weak basic conditions and is operationally suitable for industrial application . The formation of this impurity in the reaction is a significant issue in the synthesis of Carvedilol, and this method effectively controls its formation .
Synthesis of Optically Active 1,4-Dihydropyridines in Organic Chemistry
Application Summary
2-(2-Methoxyphenoxy)ethanol is used in the synthesis of optically active 1,4-dihydropyridines . These compounds are of interest in organic chemistry due to their wide range of biological activities, including cardiovascular effects .
Method of Application
The synthesis involves the reaction of 2-(2-Methoxyphenoxy)ethanol with other organic compounds under specific conditions . The exact method and conditions can vary depending on the specific 1,4-dihydropyridine being synthesized .
Results and Outcomes
This method allows for the synthesis of optically active 1,4-dihydropyridines, which can be used in further research and applications .
Determination of Absolute Configuration of Active (-) Enantiomer of Amlodipine in Pharmaceutical Chemistry
Application Summary
(S)-2-methoxy-2-phenylethanol, which can be derived from 2-(2-Methoxyphenoxy)ethanol, was employed as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine . Amlodipine is a medication used to treat high blood pressure and coronary artery disease .
Method of Application
The exact method and conditions can vary depending on the specific experimental setup . However, the general approach involves using (S)-2-methoxy-2-phenylethanol as a chiral probe in a series of chemical reactions to determine the absolute configuration of the active (-) enantiomer of amlodipine .
Results and Outcomes
This method allows for the determination of the absolute configuration of the active (-) enantiomer of amlodipine, which can be used in further research and applications .
Safety And Hazards
The safety data sheet for a similar compound, 2-(2-Methoxyphenoxy)ethylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396669 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)ethanol | |
CAS RN |
18181-71-0 | |
| Record name | 2-(2-methoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

